Sodium (2-cyanophenyl)methanesulfinate

Description

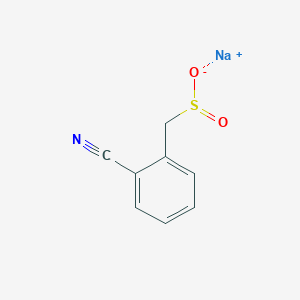

Sodium (2-cyanophenyl)methanesulfinate is an organosulfur compound featuring a sulfinate group (-SO₂⁻) bonded to a methyl group and a 2-cyanophenyl substituent. This aromatic sulfinate is notable for its electron-withdrawing cyano group at the ortho position, which influences its reactivity and physical properties. It is primarily used in organic synthesis, particularly in sulfonylation and cross-coupling reactions, where its structural features enable unique reactivity patterns compared to aliphatic or differently substituted aromatic sulfinates .

Properties

Molecular Formula |

C8H6NNaO2S |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

sodium;(2-cyanophenyl)methanesulfinate |

InChI |

InChI=1S/C8H7NO2S.Na/c9-5-7-3-1-2-4-8(7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1 |

InChI Key |

QSAKRLJDSFWWIQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)[O-])C#N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-cyanophenyl)methanesulfinate typically involves the reaction of 2-cyanobenzyl chloride with sodium sulfinate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production methods for sodium sulfinates, including this compound, often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Sodium (2-cyanophenyl)methanesulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed:

Sulfonates: Formed through oxidation reactions.

Thiols: Formed through reduction reactions.

Organosulfur Compounds: Formed through substitution reactions.

Scientific Research Applications

Sodium (2-cyanophenyl)methanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (2-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinic acid group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Substituent(s) | Electronic Effects | Steric Profile |

|---|---|---|---|

| Sodium (2-cyanophenyl)methanesulfinate | Ortho-CN | Strong electron-withdrawing | Moderate steric hindrance |

| Sodium methanesulfinate | Methyl (aliphatic) | Electron-neutral | Minimal steric hindrance |

| Sodium (2,4-dichlorophenyl)methanesulfinate | Ortho/para-Cl | Moderate electron-withdrawing | High steric hindrance |

The cyano group in this compound enhances electrophilicity at the sulfur center, facilitating nucleophilic reactions, while the ortho position introduces moderate steric constraints .

Reactivity in Organic Transformations

Sulfonylation Reactions

- Metal-free sulfonylation: Sodium methanesulfinate achieved good yields (e.g., 71% in N-arylsulfonamide synthesis ), whereas this compound’s reactivity in similar conditions remains underexplored.

- Copper-catalyzed reactions: Aliphatic sulfinates like sodium methanesulfinate often underperform in aromatic systems. For example, sodium methanesulfinate failed in trifluoromethanesulfonylation of benzynes , while this compound may exhibit enhanced reactivity due to its aromatic stabilization.

Table 2: Reaction Performance Comparison

Steric and Electronic Limitations

- Sodium (2,4-dichlorophenyl)methanesulfinate and sodium tert-butylsulfinate failed in reactions due to steric hindrance , suggesting this compound’s ortho-CN group may also limit reactivity in sterically demanding transformations.

Table 3: Physical Properties

The aromatic backbone and cyano group likely reduce water solubility compared to sodium methanesulfinate .

Biological Activity

Sodium (2-cyanophenyl)methanesulfinate is a sulfonic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₉H₈NNaO₂S

- Molecular Weight : 215.22 g/mol

The compound features a methanesulfinate group attached to a cyanophenyl moiety, which influences its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It is believed to act as an enzyme inhibitor, disrupting biochemical pathways essential for cellular function. Such interactions can lead to various therapeutic effects, including antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Pseudomonas aeruginosa | 30 µg/mL |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in immune cells.

- Table 2: Cytokine Production Inhibition

| Cytokine | Concentration Tested | Inhibition (%) | Reference |

|---|---|---|---|

| TNF-α | 10 µg/mL | 70% | |

| IL-6 | 10 µg/mL | 65% | |

| IL-1β | 10 µg/mL | 60% |

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Case Study on Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a treatment option for resistant infections .

- Case Study on Inflammatory Diseases : Another study investigated the compound's effects on rheumatoid arthritis models. Treatment with this compound led to decreased joint inflammation and pain scores, indicating its potential as an anti-inflammatory agent .

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis, particularly for developing organosulfur compounds. Its unique chemical properties make it valuable in:

Q & A

Q. What are the optimal synthetic routes for Sodium (2-cyanophenyl)methanesulfinate, and how can reaction conditions be tailored to improve yield?

Sodium methanesulfinate derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, sodium methanesulfinate reacts with aryl halides in polar aprotic solvents like DMSO at elevated temperatures (e.g., 100°C) to form sulfone derivatives . In a specific protocol, sodium methanesulfinate (2.42 g, 19.1 mmol) was reacted with 1,3-benzenediazonium fluoroborate in water under ice-cold conditions, yielding a diazo sulfone product (46% yield after recrystallization) . Optimization strategies include:

- Temperature control : Maintaining low temperatures (<5°C) during diazonium salt addition minimizes side reactions .

- Solvent selection : DMSO enhances solubility and reaction kinetics for sulfinate intermediates .

- Stoichiometric adjustments : Excess sulfinate (1.1–1.5 equiv) ensures complete conversion of electrophilic substrates .

Q. How can researchers characterize this compound and verify its purity?

Analytical methods include:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and structural integrity .

- Aerosol Mass Spectrometry (AMS) : Quantifies sulfur-containing species (e.g., methanesulfinate vs. methanesulfonate) by fitting organosulfur peaks to reference spectra (median r² ≈ 0.95) .

- Melting Point Analysis : Pure sodium methanesulfinate derivatives exhibit sharp melting points (e.g., 222–226°C for sodium methanesulfinate) .

- HPLC with UV/Vis Detection : Resolves impurities in sulfinate salts, particularly residual sulfites or sulfates .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Moisture Sensitivity : Store in airtight containers with desiccants to prevent hydrolysis, which can generate sulfonic acids .

- Thermal Stability : Avoid prolonged exposure to temperatures >80°C, as decomposition to sulfones or sulfoxides may occur .

- Light Sensitivity : Protect from UV light to prevent radical-mediated degradation, a common issue with sulfinate salts .

Advanced Research Questions

Q. How do competing reaction pathways affect the selectivity of this compound in cross-coupling reactions?

In Pd- or Cu-mediated cross-couplings (e.g., with thianthren-1-boronic acid), selectivity challenges arise due to:

- Oxidative Byproducts : Sulfinate salts can oxidize to sulfonates under aerobic conditions, requiring inert atmospheres .

- Nucleophilic Competition : The cyanophenyl group may undergo unintended nitrile hydrolysis in basic media, necessitating pH control (pH 7–9) .

Mitigation Strategies : - Use 4 Å molecular sieves to sequester water and suppress hydrolysis .

- Add chelating agents (e.g., 1,10-phenanthroline) to stabilize metal catalysts and reduce side reactions .

Q. What mechanistic insights explain contradictions in the enzymatic degradation of methanesulfinate derivatives?

The Pseudomonas aeruginosa MsuC enzyme was initially hypothesized to oxidize methanesulfinate to methanesulfonate. However, transposon mutant studies revealed that MsuC-deficient strains still metabolized methanesulfinate, suggesting redundant enzymatic pathways or alternative mechanisms (e.g., non-enzymatic oxidation via reactive oxygen species) . Key findings include:

- Flavin Dependency : MsuC preferentially binds reduced flavin (FMNH₂), which may autooxidize to generate ROS, bypassing enzymatic activity .

- Substrate Channeling : Structural studies indicate that MsuC’s active site may exclude bulkier derivatives like (2-cyanophenyl)methanesulfinate, limiting its role in specific degradation pathways .

Q. How can advanced analytical techniques resolve data discrepancies in quantifying sulfinate-containing aerosols?

AMS quantification of methanesulfinate (MSIA) in atmospheric samples is complicated by overlapping signals with methanesulfonate (MSA). A dual-factor analysis method was developed to:

- Deconvolute Spectra : Fit experimental AMS data to reference spectra for MSIA and MSA, achieving median r² ≈ 0.95 .

- Adjust for Ionization Efficiency : Apply relative ionization efficiency (RIE) corrections (RIE = 2.06 for MSA; assumed equivalent for MSIA) .

Limitations : MSIA quantification remains ambiguous in DMDS-rich environments due to spectral interference from disulfide derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.